(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate
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Overview
Description
(Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzimidazole core, biphenyl group, and multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the biphenyl group and the functionalization of the molecule with ethoxy and carbamimidoyl groups. Common reagents used in these reactions include ethyl chloroformate, sodium ethoxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study molecular interactions and biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes.
Medicine
In medicine, (Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved in its action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of (Z)-methyl 2-ethoxy-3-((2’-(N’-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate lies in its specific combination of functional groups and molecular structure. This allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H28N4O6 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-4-36-27-30-23-12-8-11-22(26(33)35-3)24(23)32(27)17-18-13-15-19(16-14-18)20-9-6-7-10-21(20)25(29)31-38-28(34)37-5-2/h6-16H,4-5,17H2,1-3H3,(H2,29,31) |
InChI Key |
LXJBGCQTQMPDAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/OC(=O)OCC)/N)C(=O)OC |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(=O)OCC)N)C(=O)OC |
Origin of Product |
United States |
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